(3S,4R)-4-Phenylpyrrolidin-3-amine;dihydrochloride
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Overview
Description
The compound “(3S,4R)-4-Phenylpyrrolidin-3-amine;dihydrochloride” belongs to the class of organic compounds known as phenylpyrrolidines . These are compounds containing a phenylpyrrolidine moiety, which consists of a phenyl group substituted by a pyrrolidine .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a suitable pyrrolidine derivative with a phenyl group . The specific methods can vary widely depending on the exact structures of the starting materials and the desired product .Molecular Structure Analysis
The molecular structure of “(3S,4R)-4-Phenylpyrrolidin-3-amine;dihydrochloride” would be expected to feature a pyrrolidine ring (a five-membered ring with one nitrogen atom) substituted with a phenyl group and an amine group . The “3S,4R” notation indicates the stereochemistry of the molecule, i.e., the spatial arrangement of the atoms .Chemical Reactions Analysis
The chemical reactions involving phenylpyrrolidines can be quite diverse, depending on the exact substitution pattern and reaction conditions . Common reactions could include further functionalization of the phenyl ring or the pyrrolidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “(3S,4R)-4-Phenylpyrrolidin-3-amine;dihydrochloride” would be expected to be typical of a small organic molecule. It would likely be a solid at room temperature, and its solubility in water would depend on the exact structure .Scientific Research Applications
Synthesis of Organic Compounds
The compound is utilized as a catalyst in the synthesis of various organic compounds, including amides, esters, and amines. Its unique structure, featuring a piperidine ring, a methyl group, and a hydroxymethyl group connected to a 4-fluorophenyl group, allows it to facilitate reactions efficiently .
Ligand in Coordination Compounds
It serves as a ligand in the synthesis of coordination compounds. The 4-fluorophenyl group of the compound interacts with substrate molecules, which can lead to the formation of complex structures with potential applications in materials science and catalysis .
Enantioselective Synthesis
The compound has been used in the enantioselective synthesis of various chiral molecules. This is crucial in pharmaceutical research where the chirality of a drug can affect its efficacy and safety .
Biological Activity Studies
Piperidine derivatives, including this compound, are studied for their biological activities. They are present in more than twenty classes of pharmaceuticals and alkaloids, indicating their importance in drug design .
Pharmacological Applications
The compound’s derivatives are investigated for their pharmacological applications. This includes the discovery and evaluation of potential drugs containing the piperidine moiety, which is a common structure in many medicinal compounds .
Antimicrobial Research
This compound has been associated with antimicrobial research. Piperidine derivatives are explored for their effectiveness against various microbial strains, which could lead to the development of new antibiotics .
Analytical Chemistry
In analytical chemistry, the compound is used for the enantioseparation of racemic mixtures. This process is vital for the quality control of pharmaceuticals and the study of chiral drugs .
Chemical Physics
The compound’s properties are of interest in the field of chemical physics, where its behavior under different conditions can provide insights into molecular interactions and reaction dynamics .
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for a compound like “(3S,4R)-4-Phenylpyrrolidin-3-amine;dihydrochloride” could include further exploration of its biological activity, development of synthetic methods for its preparation, and investigation of its potential applications in areas such as medicinal chemistry or material science .
properties
IUPAC Name |
(3S,4R)-4-phenylpyrrolidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c11-10-7-12-6-9(10)8-4-2-1-3-5-8;;/h1-5,9-10,12H,6-7,11H2;2*1H/t9-,10+;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OORNWIOHVXJDBH-JXGSBULDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)N)C2=CC=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)N)C2=CC=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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